TUG-1609 Affinity (Kd) vs. Radioligand [3H]GLPG0974 in BRET Saturation Binding
TUG-1609 demonstrates a high binding affinity for the FFA2 receptor, with a dissociation constant (Kd) of 65 nM determined via BRET-based saturation binding in HEK293 cells expressing Nluc-tagged FFA2 [1]. This affinity is comparable to, though slightly lower than, the affinity of the potent antagonist GLPG0974 (Kd = 7.5 nM) [2]. The successful retention of high affinity confirms that the NBD fluorophore attachment does not significantly impair receptor interaction, making TUG-1609 a suitable tracer for competition binding assays [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | GLPG0974: 7.5 nM |
| Quantified Difference | TUG-1609 exhibits ~8.7-fold lower affinity than the parent antagonist scaffold |
| Conditions | HEK293 cells expressing Nluc-FFA2; BRET saturation binding assay |
Why This Matters
This data confirms TUG-1609 retains sufficient affinity to serve as a tracer, allowing users to confidently differentiate between high- and low-affinity unlabeled ligands in competition assays.
- [1] Hansen, A. H.; Sergeev, E.; Pandey, S. K.; Hudson, B. D.; Christiansen, E.; Milligan, G.; Ulven, T. Development and Characterization of a Fluorescent Tracer for the Free Fatty Acid Receptor 2 (FFA2/GPR43). J. Med. Chem. 2017, 60 (13), 5638–5645. View Source
- [2] Pizzonero, M. et al. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. J. Med. Chem. 2014, 57 (23), 10044–10057. View Source
